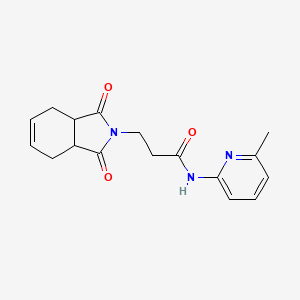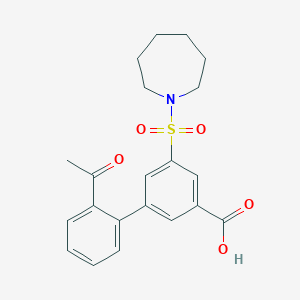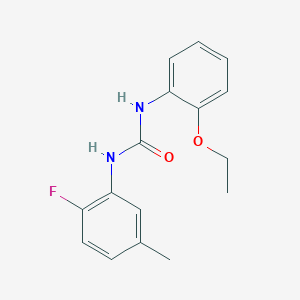
(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzothiazole derivatives are investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
Industry
In the industrial sector, benzothiazole derivatives are used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
4-Chlorobenzaldehyde: A common starting material in organic synthesis.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both benzothiazole and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)14(20)9-10-18-16-19-13-3-1-2-4-15(13)21-16/h1-10H,(H,18,19)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLPRZWGFCZWDK-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/C=C\C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B5423398.png)
![2-methoxyethyl (2E)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423399.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5423406.png)
![2-[(4-acetyl-2-nitrophenyl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5423408.png)
![3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5423409.png)


![1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]](/img/structure/B5423446.png)
![6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5423454.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5423467.png)
![N-(2,6-difluoro-3-methoxybenzyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5423484.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5423493.png)

![2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide](/img/structure/B5423512.png)
